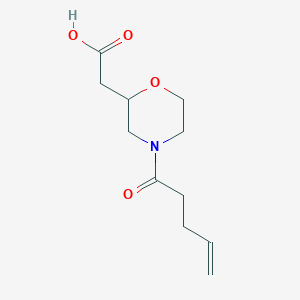![molecular formula C10H10ClN3O4 B7579805 5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)
5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
The chemical structure of 5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione makes it a promising candidate for various scientific research applications. It has been extensively studied for its potential as an anticancer agent, antiviral agent, and antifungal agent. The compound has shown promising results in inhibiting the growth of cancer cells and preventing the replication of viruses and fungi. Moreover, it has also been investigated for its potential as a fluorescent probe for imaging and sensing applications.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. The compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. Additionally, it has been suggested that the compound may interfere with the replication of viruses and fungi by inhibiting the activity of their respective enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. Moreover, it has been shown to inhibit the replication of various viruses and fungi, which may have potential therapeutic applications. However, the compound may also have adverse effects on normal cells and tissues, and further studies are required to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it has shown promising results in various scientific research applications, which may lead to the development of novel therapeutics and diagnostic tools. However, the compound may also have limitations, such as its potential toxicity and limited solubility in aqueous solutions, which may affect its use in certain experiments.
Future Directions
There are several future directions for the research on 5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione. One of the most promising directions is the development of novel anticancer agents based on the structure of the compound. Further studies are required to determine the mechanism of action and efficacy of the compound in vivo, as well as its potential toxicity and side effects. Moreover, the compound may have potential applications in the development of novel antiviral and antifungal agents, as well as fluorescent probes for imaging and sensing applications. Further research is required to explore these potential applications and optimize the synthesis and purification methods of the compound.
Synthesis Methods
The synthesis of 5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione involves the reaction of 5-chloro-2,4-dihydroxypyrimidine and 5-methoxymethyl-3-amino-1,2-oxazole in the presence of a suitable reagent. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity. The synthesis method has been optimized by various researchers, and different approaches have been proposed to improve the efficiency and scalability of the process.
properties
IUPAC Name |
5-chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-17-5-7-2-6(13-18-7)3-14-4-8(11)9(15)12-10(14)16/h2,4H,3,5H2,1H3,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHGOEQNWONEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)CN2C=C(C(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Azocane-1-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579743.png)
![N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide](/img/structure/B7579751.png)
![2-[4-(1H-pyrrole-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579754.png)
![2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579762.png)
![2-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579766.png)
![2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579767.png)
![2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579772.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579780.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579795.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
![(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid](/img/structure/B7579839.png)